molecular formula C14H18ClN3O4 B2728132 1-Chloro-2,4-dimorpholino-5-nitrobenzene CAS No. 106321-00-0

1-Chloro-2,4-dimorpholino-5-nitrobenzene

Cat. No. B2728132
CAS RN: 106321-00-0
M. Wt: 327.77
InChI Key: TYTDPCGMZUDVFZ-UHFFFAOYSA-N
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Description

1-Chloro-2,4-dimorpholino-5-nitrobenzene (CDNB) is a synthetic compound that is commonly used in scientific research. It is an organochlorine compound that is widely used as a substrate for glutathione S-transferase (GST) activity assays. CDNB is a yellow crystalline powder with a molecular weight of 325.76 g/mol.

Mechanism of Action

1-Chloro-2,4-dimorpholino-5-nitrobenzene is metabolized by GSTs to form a conjugate with glutathione. The formation of this conjugate is used to measure GST activity. The mechanism of action of this compound involves the nucleophilic attack of the sulfur atom of glutathione on the electrophilic carbon atom of this compound. This results in the formation of a stable thioether bond between this compound and glutathione.
Biochemical and Physiological Effects
This compound has been shown to induce oxidative stress and DNA damage in vitro. It has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to have neurotoxic effects in animal studies.

Advantages and Limitations for Lab Experiments

1-Chloro-2,4-dimorpholino-5-nitrobenzene is a widely used substrate for GST activity assays due to its high solubility in aqueous solutions and its ability to form a stable conjugate with glutathione. However, this compound has several limitations. It has been shown to be toxic to cells at high concentrations, and its use in cell-based assays may result in false positives due to non-specific toxicity. Additionally, this compound has been shown to be a poor substrate for some GST isoforms, which may limit its usefulness in certain applications.

Future Directions

Future research on 1-Chloro-2,4-dimorpholino-5-nitrobenzene could focus on developing alternative substrates for GST activity assays that are less toxic and more specific. Additionally, further studies could investigate the potential neurotoxic effects of this compound in humans and the potential for this compound to induce DNA damage in vivo. Finally, research could focus on the development of novel drugs that target GSTs, which could have potential therapeutic applications in cancer and other diseases.

Synthesis Methods

1-Chloro-2,4-dimorpholino-5-nitrobenzene is synthesized by reacting 2,4-dimorpholino-5-nitrochlorobenzene with sodium hydroxide. The reaction is carried out in the presence of a solvent such as acetone or ethanol. The resulting product is then purified by recrystallization.

Scientific Research Applications

1-Chloro-2,4-dimorpholino-5-nitrobenzene is widely used in scientific research as a substrate for GST activity assays. GSTs are a family of enzymes that play a crucial role in the detoxification of xenobiotics, including environmental pollutants and drugs. This compound is a commonly used substrate for GST activity assays due to its high solubility in aqueous solutions and its ability to form a stable conjugate with glutathione.

properties

IUPAC Name

4-(4-chloro-5-morpholin-4-yl-2-nitrophenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O4/c15-11-9-14(18(19)20)13(17-3-7-22-8-4-17)10-12(11)16-1-5-21-6-2-16/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTDPCGMZUDVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2[N+](=O)[O-])Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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